molecular formula C26H43NO6 B13058387 Glycine-beta-muricholic Acid

Glycine-beta-muricholic Acid

Cat. No.: B13058387
M. Wt: 465.6 g/mol
InChI Key: ZQYUKJFJPJDMMR-AUZPDLAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine-beta-muricholic acid is a bile acid derivative primarily found in mice. It is a glycine-conjugated form of beta-muricholic acid, which is a murine-specific primary bile acid. This compound is known for its role as an intestine-selective antagonist of the farnesoid X receptor (FXR), which is involved in various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycine-beta-muricholic acid involves the conjugation of glycine to beta-muricholic acid. This process typically requires the activation of the carboxyl group of beta-muricholic acid, followed by the nucleophilic attack of the amino group of glycine. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of this compound may involve microbial transformations. Microbes can deconjugate amino acids like glycine or taurine from bile acids and then re-conjugate them . This method leverages the natural enzymatic processes of microbes to achieve the desired conjugation.

Chemical Reactions Analysis

Types of Reactions: Glycine-beta-muricholic acid undergoes several types of chemical reactions, including:

    Deconjugation: The removal of the glycine moiety by microbial enzymes.

    Hydroxylation: Addition of hydroxyl groups to the steroid nucleus.

    Epimerization: Conversion of one stereoisomer into another.

Common Reagents and Conditions:

    Deconjugation: Catalyzed by bile salt hydrolase enzymes found in gut microbiota.

    Hydroxylation: Typically involves cytochrome P450 enzymes.

    Epimerization: Can occur under basic conditions or in the presence of specific enzymes.

Major Products:

    Deconjugation: Produces beta-muricholic acid.

    Hydroxylation: Results in hydroxylated derivatives of this compound.

    Epimerization: Leads to the formation of epimers of this compound.

Scientific Research Applications

Glycine-beta-muricholic acid has several scientific research applications:

Mechanism of Action

Glycine-beta-muricholic acid exerts its effects primarily by antagonizing the farnesoid X receptor (FXR) in the intestine. This antagonism leads to decreased expression of FXR target genes involved in bile acid synthesis and transport. Additionally, it reduces intestinal ceramide levels, thereby lowering liver endoplasmic reticulum stress and proinflammatory cytokine production .

Comparison with Similar Compounds

    Tauro-beta-muricholic acid: Another conjugated form of beta-muricholic acid, but with taurine instead of glycine.

    Chenodeoxycholic acid: A primary bile acid found in humans, structurally similar but with different physiological roles.

    Cholic acid: Another primary bile acid in humans, differing in hydroxylation patterns.

Uniqueness: Glycine-beta-muricholic acid is unique due to its specific interaction with the farnesoid X receptor (FXR) and its intestine-selective effects. Unlike other bile acids, it has been shown to have favorable metabolic effects, such as reducing obesity and insulin resistance .

Properties

Molecular Formula

C26H43NO6

Molecular Weight

465.6 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,6S,10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16?,17?,18?,19+,22?,23+,24?,25-,26-/m1/s1

InChI Key

ZQYUKJFJPJDMMR-AUZPDLAUSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)C1CCC2[C@@]1(CCC3C2C([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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